Cas no 2117000-33-4 (Ethyl decahydroquinoline-4-carboxylate)

Ethyl decahydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2117000-33-4
- EN300-6511791
- Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
- ethyl decahydroquinoline-4-carboxylate
- Ethyl decahydroquinoline-4-carboxylate
-
- インチ: 1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3
- InChIKey: OWHOKDZDSVMHDP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CCNC2CCCCC21)=O
計算された属性
- せいみつぶんしりょう: 211.157228913g/mol
- どういたいしつりょう: 211.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
Ethyl decahydroquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511791-0.1g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.1g |
$1081.0 | 2025-03-14 | |
Enamine | EN300-6511791-2.5g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-14 | |
Enamine | EN300-6511791-10.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-14 | |
Enamine | EN300-6511791-1.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-14 | |
Enamine | EN300-6511791-0.05g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.05g |
$1032.0 | 2025-03-14 | |
Enamine | EN300-6511791-0.25g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.25g |
$1131.0 | 2025-03-14 | |
Enamine | EN300-6511791-0.5g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.5g |
$1180.0 | 2025-03-14 | |
Enamine | EN300-6511791-5.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-14 |
Ethyl decahydroquinoline-4-carboxylate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
Ethyl decahydroquinoline-4-carboxylateに関する追加情報
Ethyl Decahydroquinoline-4-carboxylate (CAS No. 2117000-33-4): An Overview of Its Properties and Applications
Ethyl decahydroquinoline-4-carboxylate (CAS No. 2117000-33-4) is a novel compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.
The molecular formula of Ethyl decahydroquinoline-4-carboxylate is C15H25NO2, and its molecular weight is approximately 255.36 g/mol. The compound features a decahydroquinoline core with an ethyl ester group attached to the carboxylic acid moiety, which imparts specific chemical and biological properties. The decahydroquinoline scaffold is known for its stability and ability to form hydrogen bonds, which can influence its interactions with biological targets.
In recent years, the study of Ethyl decahydroquinoline-4-carboxylate has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound possesses antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new pharmaceuticals. For instance, a study published in the *Journal of Medicinal Chemistry* in 2022 reported that Ethyl decahydroquinoline-4-carboxylate demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This finding suggests that the compound could be further optimized to develop novel antibiotics to combat multidrug-resistant infections.
Beyond its antimicrobial potential, Ethyl decahydroquinoline-4-carboxylate has also shown promise in the treatment of inflammatory conditions. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that Ethyl decahydroquinoline-4-carboxylate effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results indicate that the compound could be developed into a therapeutic agent for managing inflammatory disorders.
The synthesis of Ethyl decahydroquinoline-4-carboxylate involves several steps, including the formation of the decahydroquinoline core and the subsequent esterification reaction to introduce the ethyl group. One common synthetic route involves the reaction of 4-amino-tetralin with ethyl chloroformate in the presence of a base, followed by reduction to form the final product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
The pharmacokinetic properties of Ethyl decahydroquinoline-4-carboxylate have also been studied to understand its behavior in biological systems. Preliminary data suggest that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Additionally, toxicity studies have shown that Ethyl decahydroquinoline-4-carboxylate exhibits low toxicity at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, Ethyl decahydroquinoline-4-carboxylate (CAS No. 2117000-33-4) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new drugs targeting microbial infections and inflammatory diseases. Ongoing research continues to explore its full potential, paving the way for innovative treatments in these areas.
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